molecular formula C15H12BrNO2 B15163609 1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 142958-14-3

1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Katalognummer: B15163609
CAS-Nummer: 142958-14-3
Molekulargewicht: 318.16 g/mol
InChI-Schlüssel: GVHAWSNEOOHVFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-bromopyridin-2-yl ketone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or organic semiconductors.

Wirkmechanismus

The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(6-Chloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(6-Fluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(6-Iodopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Comparison

Compared to its analogs with different halogen substituents (chlorine, fluorine, iodine), 1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one may exhibit unique reactivity and biological activity due to the specific electronic and steric effects of the bromine atom. These differences can influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

142958-14-3

Molekularformel

C15H12BrNO2

Molekulargewicht

318.16 g/mol

IUPAC-Name

1-(6-bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12BrNO2/c1-19-12-8-5-11(6-9-12)7-10-14(18)13-3-2-4-15(16)17-13/h2-10H,1H3

InChI-Schlüssel

GVHAWSNEOOHVFF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.